1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
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Overview
Description
1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is a heterocyclic compound with the molecular formula C9H13NO3 It is characterized by a pyrrolidine ring, which is a five-membered lactam, substituted with an allyl group at the nitrogen atom and a carboxylic acid methyl ester at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base.
Esterification: The carboxylic acid group at the 3-position can be esterified using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Green chemistry principles, such as the use of renewable starting materials and minimizing waste, are often considered in industrial processes.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target, while the allyl and ester groups can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of an allyl group.
1-Allyl-5-oxo-pyrrolidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
1-(2-Methoxyethyl)-5-oxo-pyrrolidine-3-carboxylic acid: Similar structure but with a methoxyethyl group instead of an allyl group.
Uniqueness
1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is unique due to the presence of the allyl group, which can participate in various chemical reactions, providing opportunities for further functionalization. The ester group at the 3-position also offers versatility in synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 5-oxo-1-prop-2-enylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-3-4-10-6-7(5-8(10)11)9(12)13-2/h3,7H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIHRBSYJXBJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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